molecular formula C14H22N4O2 B3229941 (S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate CAS No. 1289584-95-7

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate

Cat. No. B3229941
CAS RN: 1289584-95-7
M. Wt: 278.35 g/mol
InChI Key: KRFPAHDRAVSHRW-NSHDSACASA-N
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Description

Pyrrolidine is a cyclic amine with a five-membered ring, and it’s a key structural component in many pharmaceuticals and natural products . Pyrazine, on the other hand, is a heterocyclic aromatic organic compound with the chemical formula C4H4N2. It’s a symmetrical molecule with point group D2h. Pyrazine is less basic than pyridine, pyridazine and pyrimidine .


Molecular Structure Analysis

The molecular structure of pyrrolidine consists of a five-membered ring with four carbon atoms and one nitrogen atom . Pyrazine is a six-membered ring with four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

Pyrrolidines can undergo a variety of chemical reactions, including acylation, alkylation, and N-oxidation . Pyrazines can react with α-bromoketones to form a variety of imidazo[1,2-a]pyridines .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Pyrrolidine is a colorless liquid with a characteristic odor . Pyrazine is a colorless solid with a boiling point of 138°C and a melting point of 52°C .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, many drugs that contain a pyrrolidine ring work by interacting with biological receptors . Similarly, pyrazines often contribute to the aroma of food and beverages, and their mechanism of action would involve interaction with olfactory receptors .

Safety and Hazards

The safety and hazards of a compound depend on its specific structure and use. In general, care should be taken when handling any chemical compound. Pyrrolidine is flammable and can cause burns and eye damage . Pyrazine can cause skin and eye irritation .

Future Directions

The future directions for research into a compound depend on its potential applications. For example, pyrrolidine derivatives are being investigated for their potential as therapeutic agents . Pyrazines are being studied for their role in food and beverage flavoring .

properties

IUPAC Name

tert-butyl (3S)-3-[(3-methylpyrazin-2-yl)amino]pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-10-12(16-7-6-15-10)17-11-5-8-18(9-11)13(19)20-14(2,3)4/h6-7,11H,5,8-9H2,1-4H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRFPAHDRAVSHRW-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1NC2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=CN=C1N[C@H]2CCN(C2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901118691
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-methyl-2-pyrazinyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-((3-methylpyrazin-2-yl)amino)pyrrolidine-1-carboxylate

CAS RN

1289584-95-7
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-methyl-2-pyrazinyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289584-95-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 3-[(3-methyl-2-pyrazinyl)amino]-, 1,1-dimethylethyl ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901118691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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